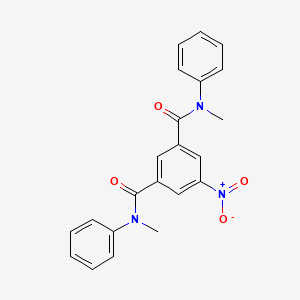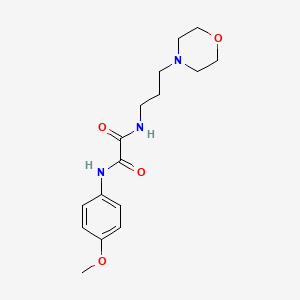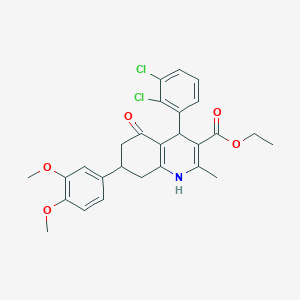
N,N'-Dimethyl-5-nitro-N,N'-diphenyl-isophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dimethyl-5-nitro-N,N’-diphenyl-isophthalamide is an organic compound that belongs to the class of nitro compounds It features a nitro group (NO2) attached to an aromatic ring, which is further substituted with dimethyl and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-5-nitro-N,N’-diphenyl-isophthalamide typically involves the nitration of an aromatic precursor followed by amide formation. One common method involves the nitration of N,N’-dimethyl-N,N’-diphenyl-isophthalamide using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dimethyl-5-nitro-N,N’-diphenyl-isophthalamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents.
Major Products
Reduction: Formation of N,N’-dimethyl-5-amino-N,N’-diphenyl-isophthalamide.
Substitution: Formation of meta-substituted derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
N,N’-Dimethyl-5-nitro-N,N’-diphenyl-isophthalamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-Dimethyl-5-nitro-N,N’-diphenyl-isophthalamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-4-nitroaniline: Similar structure but with a different substitution pattern.
N,N-Dimethyl-5-nitro-N,N’-diphenyl-pyrimidine-4,6-diamine: Contains a pyrimidine ring instead of an isophthalamide core.
Nitrosamines: Compounds with a nitroso group bonded to an amine, known for their carcinogenic properties.
Uniqueness
N,N’-Dimethyl-5-nitro-N,N’-diphenyl-isophthalamide is unique due to its specific substitution pattern and the presence of both nitro and amide functional groups
Propriétés
Formule moléculaire |
C22H19N3O4 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
1-N,3-N-dimethyl-5-nitro-1-N,3-N-diphenylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H19N3O4/c1-23(18-9-5-3-6-10-18)21(26)16-13-17(15-20(14-16)25(28)29)22(27)24(2)19-11-7-4-8-12-19/h3-15H,1-2H3 |
Clé InChI |
PPMZTGKRXCZIRO-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-6-phenyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11640072.png)
![3-(1,3-benzothiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B11640083.png)
![N-(3-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11640086.png)
![2-Amino-1-(4-bromo-2-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640093.png)

![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640105.png)
![2-Cyclopropyl-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide](/img/structure/B11640107.png)
![4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol](/img/structure/B11640113.png)
![5-(4-Methylphenyl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11640118.png)
![5-bromo-2-hydroxy-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640131.png)

![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640161.png)
